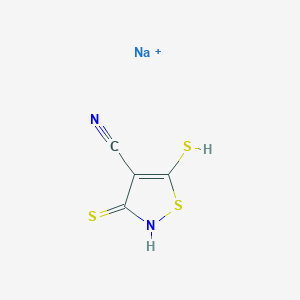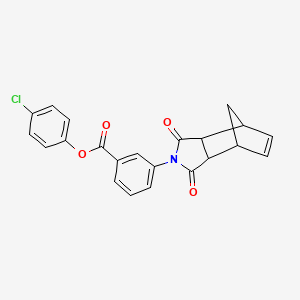![molecular formula C35H35NO4 B12465720 4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12465720.png)
4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure It is characterized by the presence of a tert-butylphenyl group and a cyclohexanecarboxylate moiety attached to a highly conjugated pentacyclic system
Preparation Methods
The synthesis of 4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pentacyclic Core: The pentacyclic core is synthesized through a series of cyclization reactions, starting from simpler aromatic precursors.
Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Cyclohexanecarboxylate Moiety: The final step involves the esterification of the cyclohexanecarboxylate group to the pentacyclic core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butylphenyl group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate can be compared with similar compounds, such as:
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide
- Methyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetate
These compounds share similar structural features but differ in their functional groups and specific applications The uniqueness of 4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~
Properties
Molecular Formula |
C35H35NO4 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C35H35NO4/c1-35(2,3)21-14-18-23(19-15-21)40-34(39)20-12-16-22(17-13-20)36-32(37)30-28-24-8-4-5-9-25(24)29(31(30)33(36)38)27-11-7-6-10-26(27)28/h4-11,14-15,18-20,22,28-31H,12-13,16-17H2,1-3H3 |
InChI Key |
BEHMNXBULOWJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)
![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)
![2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12465643.png)


![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
![3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12465680.png)


![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B12465689.png)
![2-{4-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12465697.png)

![N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid](/img/structure/B12465703.png)
![4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465715.png)
